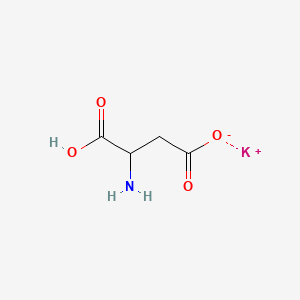

Potassium hydrogen DL-aspartate

Beschreibung

Eigenschaften

IUPAC Name |

potassium;3-amino-4-hydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXVQZSTAVIHFD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021780 | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-09-1 | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Biochemical and Metabolic Research on Potassium Hydrogen Dl Aspartate

Stereo-Specific Metabolic Pathways of Aspartate Enantiomers

The chirality of amino acids is a fundamental principle of biochemistry, with L-isomers being the standard protein-building blocks. However, D-amino acids are increasingly recognized for their specific physiological functions.

L-aspartate is a non-essential amino acid in humans, meaning it can be synthesized by the body. Its primary role is as a constituent of proteins. Beyond this, L-aspartate is a central hub in intermediary metabolism, connecting pathways of amino acid and carbohydrate metabolism. nih.gov It is synthesized from the tricarboxylic acid (TCA) cycle intermediate oxaloacetate through a transamination reaction, typically involving glutamate (B1630785). reactome.orgyoutube.com This reaction is reversible, allowing L-aspartate to serve as both a source and a sink for key metabolic intermediates. As a significant carrier of nitrogen, L-aspartate is transported through vascular tissues to facilitate the synthesis of other bioactive compounds. nih.govnyu.edu In proliferating cells, a major function of mitochondrial metabolism is to produce L-aspartate for the cytosol, where it is essential for nucleotide and protein synthesis. nih.gov

Unlike its L-enantiomer, D-aspartate is not incorporated into proteins during standard ribosomal translation. It belongs to a class of non-proteinogenic amino acids that have specialized roles. D-aspartate is found in certain tissues where it is involved in regulatory mechanisms. ncats.io For example, the metabolism of D-aspartate in some bacteria begins with its conversion to L-aspartate by the enzyme aspartate racemase, which is then decarboxylated to form L-alanine. wikipedia.org Research in hyperthermophilic archaea suggests that D-aspartate may be essential for maintaining cellular structure. oup.com

The interconversion between L-aspartate and D-aspartate is catalyzed by specific enzymes known as racemases. Aspartate racemase catalyzes the direct conversion of L-aspartate to D-aspartate and vice versa, allowing the cell to produce one enantiomer from the other. wikipedia.org This enzyme is crucial for the metabolic utilization of D-aspartate in organisms that possess it. wikipedia.org The catalytic mechanism typically involves the abstraction of the alpha-hydrogen from the amino acid to form a carbanion intermediate, which is then reprotonated on the opposite face of the alpha-carbon. wikipedia.org Some racemases are dependent on pyridoxal-5-phosphate (PLP) as a cofactor. wikipedia.orgwikipedia.org

Besides dedicated racemases, other enzymes can catalyze racemization at a much slower rate. For instance, aspartate aminotransferase has been observed to slowly racemize dicarboxylic amino acid substrates. nih.gov The rate-limiting step in this process appears to be the diffusion of a water molecule into the enzyme's active site, which allows for the protonation of the coenzyme-substrate intermediate from the incorrect side. nih.gov

Table 1: Comparison of L-Aspartate and D-Aspartate Metabolic Roles

| Feature | L-Aspartate | D-Aspartate |

| Primary Role | Protein synthesis, intermediary metabolism. nih.gov | Non-proteinogenic functions, regulatory roles. ncats.iowikipedia.org |

| Source | Synthesized from oxaloacetate (TCA cycle intermediate). youtube.comttuhsc.edu | Synthesized from L-aspartate via racemization. wikipedia.org |

| Metabolic Hub | Connects amino acid and carbohydrate metabolism. nih.gov | Involved in specific pathways, such as conversion to L-alanine in some bacteria. wikipedia.org |

| Nitrogen Transport | Acts as a major nitrogen carrier. nih.govnyu.edu | Not a primary nitrogen carrier. |

Aspartate Integration into Core Metabolic Cycles

Aspartate is not an isolated molecule; it is deeply integrated into the central metabolic machinery of the cell, most notably the Tricarboxylic Acid (TCA) cycle and the Urea (B33335) Cycle.

Furthermore, aspartate is a key component of the malate-aspartate shuttle. pressbooks.pubnih.gov This shuttle is a crucial mechanism for transporting reducing equivalents (in the form of NADH) produced during glycolysis in the cytosol into the mitochondrial matrix, where they can be used by the electron transport chain to generate ATP. pressbooks.pubnih.gov The shuttle involves the interconversion of malate (B86768), oxaloacetate, glutamate, α-ketoglutarate, and aspartate across the inner mitochondrial membrane. nih.gov

The Urea Cycle is the primary pathway in terrestrial vertebrates for the disposal of excess nitrogen, converting highly toxic ammonia (B1221849) into the less toxic compound urea, which is then excreted. nyu.eduabcam.com L-aspartate plays an indispensable role in this process by providing one of the two nitrogen atoms that form the urea molecule. nyu.edupearson.com

The cycle begins in the mitochondria, but several steps occur in the cytosol. nyu.eduabcam.com In the cytoplasm, the intermediate citrulline reacts with a molecule of L-aspartate to form argininosuccinate (B1211890). abcam.comnih.gov This reaction, catalyzed by argininosuccinate synthetase, incorporates the second nitrogen atom into the cycle. nih.gov Subsequently, argininosuccinate is cleaved by argininosuccinate lyase to produce arginine and fumarate (B1241708). nyu.eduabcam.com The fumarate produced links the Urea Cycle back to the TCA cycle, while the arginine is hydrolyzed to yield urea and regenerate ornithine, allowing the cycle to continue. nyu.edu

Table 2: Key Steps of the Urea Cycle Involving L-Aspartate

| Step | Location | Enzyme | Reaction | Significance |

| 3 | Cytosol | Argininosuccinate Synthetase | Citrulline + Aspartate + ATP → Argininosuccinate + AMP + PPi | Incorporates the second nitrogen atom required for urea synthesis. pearson.comnih.gov |

| 4 | Cytosol | Argininosuccinate Lyase | Argininosuccinate → Arginine + Fumarate | Releases the carbon skeleton of aspartate as fumarate, linking the Urea Cycle to the TCA Cycle. nyu.eduabcam.com |

Contribution to Gluconeogenesis Pathways

Aspartate, the biologically active component of potassium hydrogen DL-aspartate, serves as a crucial substrate for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate carbon sources. This process is vital for maintaining blood glucose levels during periods of fasting, starvation, or intense exercise. wikipedia.orgnih.gov The contribution of aspartate to gluconeogenesis is primarily centered on its conversion to oxaloacetate, a key intermediate in this pathway. numberanalytics.comnih.gov

The process begins in the mitochondria, where pyruvate (B1213749) is carboxylated to form oxaloacetate, a reaction catalyzed by pyruvate carboxylase. wikipedia.orgnih.gov However, the inner mitochondrial membrane is impermeable to oxaloacetate. wikipedia.orgnih.gov To overcome this, oxaloacetate can be converted to aspartate via transamination, a reaction mediated by mitochondrial aspartate aminotransferase. nih.govlibretexts.org Aspartate is then transported across the mitochondrial membrane into the cytosol by the aspartate-glutamate carrier. nih.gov

Once in the cytosol, aspartate is converted back to oxaloacetate by cytosolic aspartate aminotransferase. nih.govlibretexts.org This cytosolic oxaloacetate can then be acted upon by phosphoenolpyruvate (B93156) carboxykinase (PEPCK) to form phosphoenolpyruvate (PEP), a committed step in the gluconeogenic pathway. nih.govlibretexts.org The subsequent reactions largely reverse the steps of glycolysis, ultimately leading to the synthesis of glucose. youtube.com

The utilization of aspartate as a transport form for oxaloacetate from the mitochondria to the cytosol is considered a more efficient route for gluconeogenesis compared to the transport of malate, especially when amino acids are the primary gluconeogenic substrates. nih.gov This is because the conversion of aspartate to oxaloacetate in the cytosol is directly linked to the urea cycle, allowing for the simultaneous detoxification of ammonia and synthesis of glucose. nih.gov

| Enzyme/Transporter | Location | Function in Gluconeogenesis |

| Pyruvate Carboxylase | Mitochondria | Converts pyruvate to oxaloacetate |

| Mitochondrial Aspartate Aminotransferase | Mitochondria | Converts oxaloacetate to aspartate |

| Aspartate-Glutamate Carrier (e.g., AGC2) | Inner Mitochondrial Membrane | Transports aspartate out of the mitochondria |

| Cytosolic Aspartate Aminotransferase | Cytosol | Converts aspartate to oxaloacetate |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Cytosol | Converts oxaloacetate to phosphoenolpyruvate |

Dynamics of the Malate-Aspartate Shuttle in Redox Homeostasis

The malate-aspartate shuttle is a critical biochemical system for transferring reducing equivalents (in the form of NADH) produced during glycolysis in the cytosol into the mitochondria for oxidative phosphorylation. wikipedia.orgnih.gov This process is essential for cellular energy production and for maintaining the redox balance (the NAD+/NADH ratio) between the cytosol and mitochondria. nih.govreactome.org Aspartate is a key component of this shuttle, facilitating the movement of these reducing equivalents across the impermeable inner mitochondrial membrane. wikipedia.orgwikipedia.org

The shuttle operates through the coordinated action of enzymes and transporters in both the cytosol and the mitochondrial matrix. In the cytosol, NADH reduces oxaloacetate to malate, a reaction catalyzed by cytosolic malate dehydrogenase. wikipedia.org Malate is then transported into the mitochondrial matrix via the malate-α-ketoglutarate antiporter. libretexts.org

Inside the mitochondrion, mitochondrial malate dehydrogenase oxidizes malate back to oxaloacetate, reducing NAD+ to NADH. wikipedia.org This newly formed mitochondrial NADH can then donate its electrons to the electron transport chain, driving ATP synthesis. wikipedia.org

To complete the cycle, the oxaloacetate within the mitochondrion undergoes transamination with glutamate to form aspartate and α-ketoglutarate, a reaction catalyzed by mitochondrial aspartate aminotransferase. libretexts.org Aspartate is then transported out to the cytosol in exchange for glutamate via the glutamate-aspartate antiporter (e.g., AGC1 or AGC2). wikipedia.orgnih.gov In the cytosol, aspartate is converted back to oxaloacetate by cytosolic aspartate aminotransferase, which can then accept electrons from another molecule of cytosolic NADH, thus perpetuating the shuttle. wikipedia.orgaklectures.com

The malate-aspartate shuttle's efficiency is crucial for tissues with high energy demands, such as the heart and liver. aklectures.com By maintaining redox homeostasis, the shuttle ensures that cytosolic glycolysis can continue to operate efficiently while supplying the mitochondria with the necessary reducing power for robust ATP production. nih.govnih.gov Dysregulation of this shuttle can impact cellular energy metabolism and has been implicated in various pathological conditions. nih.gov

| Component | Location | Role in the Shuttle |

| Cytosolic Malate Dehydrogenase | Cytosol | Reduces oxaloacetate to malate using NADH |

| Malate-α-ketoglutarate Antiporter | Inner Mitochondrial Membrane | Transports malate into the mitochondria |

| Mitochondrial Malate Dehydrogenase | Mitochondrial Matrix | Oxidizes malate to oxaloacetate, producing NADH |

| Mitochondrial Aspartate Aminotransferase | Mitochondrial Matrix | Converts oxaloacetate and glutamate to aspartate and α-ketoglutarate |

| Glutamate-Aspartate Antiporter | Inner Mitochondrial Membrane | Transports aspartate out of the mitochondria |

| Cytosolic Aspartate Aminotransferase | Cytosol | Converts aspartate and α-ketoglutarate to oxaloacetate and glutamate |

Biosynthetic and Catabolic Pathways of Aspartate

Transamination of Oxaloacetate via Aspartate Aminotransferases

The primary route for the synthesis of aspartate in the human body is through the transamination of oxaloacetate. numberanalytics.comwikipedia.org This reversible reaction is catalyzed by the enzyme aspartate aminotransferase (AST), also known as aspartate:2-oxoglutarate aminotransferase. numberanalytics.comoup.com AST facilitates the transfer of an amino group from a donor amino acid, most commonly glutamate, to oxaloacetate. numberanalytics.comyoutube.com The products of this reaction are aspartate and α-ketoglutarate. numberanalytics.comyoutube.com

Aspartate aminotransferases exist in both cytosolic and mitochondrial isoforms, highlighting the central role of this reaction in linking amino acid metabolism with the citric acid cycle. numberanalytics.com The direction of the reaction is influenced by the cellular concentrations of the substrates and products. numberanalytics.com

The catabolism of aspartate also proceeds via transamination, where aspartate donates its amino group to α-ketoglutarate to form oxaloacetate and glutamate. wikipedia.org The resulting oxaloacetate can then enter the citric acid cycle for energy production or be used as a precursor for gluconeogenesis. wikipedia.orgnih.gov

Aspartate as a Precursor in Branched-Chain Amino Acid Synthesis

In plants and microorganisms, aspartate serves as a crucial precursor for the biosynthesis of several essential amino acids, including the branched-chain amino acids isoleucine, as well as lysine (B10760008), threonine, and methionine. wikipedia.orgresearchgate.netnih.gov This pathway, known as the aspartate family of amino acid biosynthesis, is not present in humans, making these amino acids essential dietary components for them. researchgate.net

The pathway begins with the phosphorylation of aspartate by aspartate kinase to form β-aspartyl-phosphate. researchgate.net This intermediate is then reduced to aspartate-β-semialdehyde, which represents a major branch point in the pathway. researchgate.netnih.gov From aspartate-β-semialdehyde, a series of enzymatic reactions leads to the synthesis of lysine, while another branch leads to the production of homoserine, a common precursor for threonine, isoleucine, and methionine. researchgate.netnih.gov The regulation of this pathway is complex, involving feedback inhibition and allosteric control by the end-product amino acids to ensure a balanced production. nih.gov

Formation of Asparagine and Other Aspartate-Derived Biomolecules

Aspartate is the direct precursor for the synthesis of the amino acid asparagine. wikipedia.org This conversion is catalyzed by the enzyme asparagine synthetase in an ATP-dependent reaction. wikipedia.orgpatsnap.com The enzyme facilitates the transfer of an amide group from a donor molecule to aspartate. In mammals, glutamine is the primary amide donor, resulting in the formation of asparagine, glutamate, and AMP. wikipedia.orgpatsnap.com In some bacteria, ammonia can also serve as the nitrogen donor. ui.ac.id

Beyond asparagine, aspartate is a precursor for a variety of other important biomolecules. nih.govsmpdb.ca These include:

N-acetylaspartate (NAA): Synthesized from aspartate and acetyl-CoA, NAA is an abundant amino acid derivative in the vertebrate brain and is thought to have roles in neuronal function. numberanalytics.comnih.gov

β-Alanine: This non-proteinogenic amino acid is a component of coenzyme A and the dipeptides carnosine and anserine. It can be produced from the decarboxylation of aspartate. nih.govwikipedia.org

Involvement in Purine (B94841) Nucleotide Biosynthesis

Aspartate plays a critical role in the de novo synthesis of purine nucleotides, the building blocks of DNA and RNA. libretexts.orgpharmacy180.com The purine ring is constructed in a stepwise manner on a ribose-5-phosphate (B1218738) scaffold. pharmacy180.com Aspartate contributes one of the nitrogen atoms (N1) to the purine ring structure. news-medical.netmicrobenotes.com

Specifically, after the formation of the intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), the entire aspartate molecule is added in a reaction that requires ATP. Subsequently, a molecule of fumarate is eliminated, leaving the amino group of aspartate incorporated into the growing purine ring. libretexts.org

Furthermore, aspartate is essential for the conversion of inosine (B1671953) monophosphate (IMP), the parent purine nucleotide, to adenosine (B11128) monophosphate (AMP). libretexts.orgmicrobenotes.com In this two-step process, aspartate condenses with IMP to form adenylosuccinate, which is then cleaved to release fumarate and yield AMP. libretexts.orgwikipedia.org This highlights the dual role of aspartate in both building the core purine ring and in the specific synthesis of adenine (B156593) nucleotides.

Enzymatic Activity and Regulation Mediated by Aspartate

Aspartate's central position in metabolism is defined by its interactions with a host of enzymes. It is both a substrate and a regulator, influencing enzyme activity through direct catalysis, allosteric modulation, and competitive inhibition. The DL-racemic mixture provided by this compound is particularly relevant as both L- and D-aspartate have distinct and significant biological roles. L-aspartate is the common form integrated into protein synthesis and central metabolism, while D-aspartate functions as a neurotransmitter and neuroendocrine regulator. wikipedia.orgthermofisher.cnnih.gov

Aspartate Aminotransferase Isoforms: Cytosolic and Mitochondrial Functions

Aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT), is a pivotal pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible transfer of an amino group from L-aspartate to α-ketoglutarate, yielding oxaloacetate and glutamate. wikipedia.orgnih.gov This reaction is central to amino acid metabolism. In humans and other vertebrates, AST exists as two distinct isoforms: a cytosolic (c-AST or GOT1) and a mitochondrial (m-AST or GOT2) form. amegroups.cnnih.gov

These isoforms are encoded by separate genes and are immunologically distinct, though they share significant structural similarity and are thought to have evolved from a common ancestral gene through duplication. nih.govfrontiersin.org Both are homodimers, but they differ in their physicochemical properties, such as isoelectric point, with c-AST being more acidic than m-AST. nih.gov

Functionally, the two isoforms play cooperative roles in cellular metabolism. A key function is their participation in the malate-aspartate shuttle, a crucial system for translocating reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix for oxidative phosphorylation. nih.gov GOT1 catalyzes the conversion of oxaloacetate and glutamate to aspartate and α-ketoglutarate in the cytoplasm, while GOT2 catalyzes the reverse reaction inside the mitochondria. nih.govresearchgate.net

Kinetic studies on human GOT1 and GOT2 reveal significant differences in their affinity for substrates, while their turnover rates are comparable. The mitochondrial isoform, GOT2, exhibits a much higher affinity for aspartate than its cytosolic counterpart, GOT1, as indicated by its lower Michaelis constant (Kₘ). acs.org This suggests that under conditions of low aspartate concentration, the mitochondrial enzyme is more efficient at binding its substrate.

Table 1: Comparative Kinetic Parameters of Human Aspartate Aminotransferase Isoforms for L-Aspartate

| Isoform | Substrate | Kₘ (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|---|

| Cytosolic (GOT1) | L-Aspartate | 1.77 | ~46-56 | ~2.6 x 10⁴ - 3.2 x 10⁴ | acs.org |

| Mitochondrial (GOT2) | L-Aspartate | 0.41 | ~46-56 | ~1.1 x 10⁵ - 1.4 x 10⁵ | acs.org |

Modulation of Enzyme Kinetics by Aspartate and its Derivatives

Aspartate and its derivatives serve as important modulators of enzyme activity, often acting as allosteric regulators or competitive inhibitors, thereby providing feedback control in metabolic pathways.

A prime example is the regulation of pyruvate carboxylase (PC), a biotin-dependent enzyme that catalyzes the carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes intermediates of the TCA cycle. L-aspartate acts as a regulatory feedback inhibitor of PC. acs.orgnih.gov In the bacterium Rhizobium etli, kinetic studies have shown that L-aspartate binds cooperatively and acts as a competitive inhibitor with respect to the allosteric activator acetyl-CoA. nih.govnih.gov The apparent inhibition constant (Kᵢ) for L-aspartate in the absence of acetyl-CoA was determined to be 2.2 mM. nih.gov

Another enzyme regulated by aspartate is aspartate ammonia-lyase (also called aspartase), which catalyzes the reversible deamination of L-aspartate to fumarate and ammonia. nih.gov In some bacteria, such as E. coli, the enzyme is allosterically activated by its substrate, L-aspartate. nih.gov However, this is not a universal feature, as the aspartase from Pseudomonas fluorescens exhibits standard Michaelis-Menten kinetics without allosteric activation by its substrate. nih.gov

The derivative N-methyl-D-aspartate (NMDA) is a well-known specific agonist for the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity in the central nervous system. wikipedia.orgthermofisher.cn By binding to the receptor, NMDA mimics the action of the endogenous agonist glutamate, but specifically at this receptor type, modulating ion flow and neuronal activity. thermofisher.cnresearchgate.net

Table 2: Modulation of Enzyme Activity by L-Aspartate

| Enzyme | Organism | Modulator | Type of Modulation | Kinetic Parameter (Kᵢ) | Source |

|---|---|---|---|---|---|

| Pyruvate Carboxylase | Rhizobium etli | L-Aspartate | Competitive Inhibition (vs. Acetyl-CoA) | 2.2 ± 0.2 mM | nih.gov |

| Beta-glucuronidase | Bovine Liver | L-Aspartic Acid | Competitive Inhibition | 18.1 ± 1.5 mM |

Aspartate's Influence on Specific Enzymatic Reactions (e.g., ATP Synthase, Beta-glucuronidase)

Beyond its role in transamination and as a metabolic regulator, aspartate residues are functionally essential within the catalytic mechanisms of other critical enzymes.

ATP Synthase: This enzyme, located in the inner mitochondrial membrane, is responsible for the synthesis of the majority of cellular ATP. The Fₒ portion of the enzyme is a rotary motor driven by a proton gradient. A key component of this motor is a ring of 'c' subunits. Within each 'c' subunit, a conserved aspartate (or glutamate in some species) residue plays an indispensable role in proton translocation. The protonation and deprotonation of this aspartate residue from the intermembrane space and the matrix, respectively, drives the rotation of the c-ring. This rotation is transmitted via a central stalk to the F₁ catalytic head, inducing conformational changes that drive the synthesis and release of ATP. Mutagenesis studies that alter this critical aspartate residue can lead to a significant loss of ATP synthase function. acs.org

Beta-glucuronidase: This lysosomal enzyme catalyzes the breakdown of complex carbohydrates. Research has identified L-aspartic acid as a novel competitive inhibitor of beta-glucuronidase. Kinetic studies using purified beta-glucuronidase have confirmed this competitive inhibition mechanism. The identification of L-aspartate as an inhibitor is significant, as it was found to be the primary component responsible for the beta-glucuronidase inhibitory activity observed in casein hydrolysate formulas.

Advanced Research Methodologies for Potassium Hydrogen Dl Aspartate Studies

Structural Biology Approaches

Structural biology provides a three-dimensional view of molecules, offering unparalleled insights into their function. For potassium hydrogen DL-aspartate, these techniques are crucial for understanding how it is recognized and transported across cell membranes.

X-ray Crystallography for Ligand-Transporter Complex Elucidation

X-ray crystallography is a cornerstone technique for determining the high-resolution atomic structure of molecules, including protein-ligand complexes. In the context of this compound, this method is instrumental in visualizing its binding to transporter proteins.

Researchers have successfully used X-ray crystallography to study the binding of aspartate enantiomers to transporter homologs. For instance, the crystal structure of the archeal glutamate (B1630785) transporter homolog GltTk in complex with D-aspartate was determined at a resolution of 2.8 Å. elifesciences.org This study revealed that D-aspartate binds in a highly similar manner to L-aspartate, with only minor rearrangements in the binding site. elifesciences.org Such structural data is critical for understanding the specificity and mechanism of these transporters. The process involves crystallizing the transporter protein in the presence of this compound and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. nih.gov

| Technique | Application to this compound | Key Findings | Resolution |

| X-ray Crystallography | Elucidation of the binding mode of D-aspartate to the glutamate transporter homolog GltTk. | D-aspartate is accommodated with only minor rearrangements in the binding site structure compared to L-aspartate. | 2.8 Å |

Cryo-Electron Microscopy (Cryo-EM) for Conformational States

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the structure of large and flexible macromolecules, such as membrane transporters, which are often challenging to crystallize. Cryo-EM allows for the visualization of proteins in their near-native state, captured in different conformational states.

Recent advances in cryo-EM have enabled the study of the conformational dynamics of amino acid transporters. For example, cryo-EM structures of the human glutamine transporter SLC1A5 (ASCT2) have been solved in both the outward-facing and inward-facing conformations. scilit.comnih.gov These studies provide insights into the large-scale movements of the transport domain relative to the scaffold domain, a process essential for substrate translocation across the membrane. scilit.com By analyzing thousands of particle images, researchers can reconstruct 3D maps of the transporter in different states, revealing the structural basis of the transport cycle. This approach is particularly valuable for understanding how the binding of this compound induces conformational changes that drive its transport. biorxiv.orgbiorxiv.org

| Technique | Application to Aspartate Transporter Homologs | Key Findings |

| Cryo-Electron Microscopy (Cryo-EM) | Mapping the outward- and inward-facing conformational states of human SLC1A5 (ASCT2). nih.gov | Revealed the role of the HP2 loop as the extracellular gate controlling substrate entry and the rigid body movement of the transport domain. scilit.comnih.gov |

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure, dynamics, and interactions of molecules in solution. Unlike crystallography and cryo-EM, which provide static snapshots, NMR can probe molecular motions over a wide range of timescales.

While direct NMR studies on this compound itself are limited in the context of large transporter complexes due to size limitations, NMR can be used to study the dynamics of smaller, soluble domains of these transporters or to probe the binding of aspartate to these isolated domains. Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify binding events and map the binding epitope of the ligand. Furthermore, NMR is invaluable for studying the conformational dynamics of the transporter protein itself, which can be altered upon ligand binding. Recent advances in NMR methodology are making it possible to study larger and more complex systems. biorxiv.org

Computational Chemistry and Bioinformatics

Computational approaches are indispensable for complementing experimental data and providing a deeper understanding of the molecular interactions governing the function of this compound.

Molecular Dynamics Simulations of Aspartate-Protein Interactions

Molecular dynamics (MD) simulations provide a computational microscope to visualize the movement of atoms and molecules over time. These simulations are used to study the dynamic interactions between this compound and its target proteins, such as transporters and enzymes. bohrium.com

By simulating the behavior of the protein-ligand complex in a realistic environment, MD can reveal the pathways of ligand binding and unbinding, the conformational changes induced by the ligand, and the key amino acid residues involved in the interaction. bohrium.comnih.gov For instance, MD simulations have been employed to study the activation and deactivation pathways in potassium channels, which are related to the transport of potassium ions. nih.gov These simulations can also be used to calculate binding free energies, providing a quantitative measure of the affinity of aspartate for its binding site. researchgate.net

| Technique | Application | Key Insights |

| Molecular Dynamics (MD) Simulations | Studying the interaction of aspartate with transporter proteins. bohrium.com | Elucidation of binding pathways, conformational changes, and key interacting residues. bohrium.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aspartate Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. In the context of this compound, QSAR can be used to design and predict the activity of new aspartate analogues that may have improved or altered properties.

By building a mathematical model based on a training set of molecules with known activities, QSAR can be used to predict the activity of novel, untested compounds. This approach can accelerate the discovery of potent and selective inhibitors or substrates of aspartate transporters. The models are built by calculating various molecular descriptors for each compound, which quantify different aspects of their chemical structure, and then using statistical methods to find a correlation with the biological activity.

Cheminformatics and Bioinformatics Pipelines for Target Prediction and Pathway Analysis

Cheminformatics and bioinformatics pipelines are instrumental in predicting the biological targets of compounds like this compound and analyzing their roles in metabolic pathways. These computational approaches leverage vast biological databases to identify potential protein interactions and metabolic routes, offering insights into the compound's mechanism of action.

Aspartate, the active component of this compound, is a crucial metabolite involved in numerous cellular processes. smpdb.ca Bioinformatics tools are used to analyze the aspartate metabolism pathway, which includes its synthesis from oxaloacetate and its conversion into other essential molecules like asparagine, N-acetyl-aspartate, and beta-alanine. smpdb.ca Pathway enrichment analysis, a key bioinformatics technique, has identified the alanine, aspartate, and glutamate metabolism pathway as a significant area of interest in various disease states, highlighting the importance of understanding aspartate's metabolic network. researchgate.netnih.gov

Integrated transcriptomics and metabolomics analyses further enhance pathway analysis. For instance, studies in hepatocellular carcinoma have shown significant alterations in the aspartate metabolism pathway, with several enzymes in this pathway being over-expressed. nih.gov Such integrated approaches provide a comprehensive view of how the metabolism of aspartate is regulated and dysregulated in different biological contexts.

The following table summarizes key enzymes and processes in the aspartate metabolism pathway:

| Enzyme/Process | Function |

| Aspartate aminotransferase | Synthesizes aspartate from oxaloacetate. smpdb.ca |

| Asparagine synthase | Converts aspartate to asparagine. smpdb.ca |

| Aspartyl-tRNA synthetase | Couples aspartate to tRNA for protein synthesis. smpdb.ca |

| Malate-aspartate shuttle | Transports reducing equivalents into the mitochondria. smpdb.ca |

Computational Prediction and Experimental Validation of Aspartate Residue pKa Values in Proteins

The ionization state of aspartate residues within proteins, determined by their pKa values, is critical for protein structure and function. Computational methods are extensively used to predict these pKa values, providing insights into the electrostatic environment of the protein.

Various computational approaches are employed for pKa prediction, including constant pH molecular dynamics (MD) simulations, alchemical free energy methods, and empirical models like PROPKA. nih.govnih.gov These methods account for factors that can shift an aspartate's pKa from its value in solution, such as hydrogen bonding and the local hydrophobic environment. frontiersin.org For example, a buried aspartate residue in a hydrophobic core can have a significantly elevated pKa. oup.com

Recent advancements include the use of machine learning algorithms and deep representation learning, which have shown improved accuracy over traditional methods. nih.govbohrium.com The pKALM model, for instance, uses a protein language model to predict pKa values with high precision, even for residues in complex environments. biorxiv.org

Experimental validation of these computational predictions is crucial. Nuclear magnetic resonance (NMR) spectroscopy is a primary technique for experimentally determining residue-specific pKa values with high accuracy. oup.comresearchgate.net Other methods like potentiometric titration and calorimetry are also used, although they may have larger errors. oup.com

The table below compares the root-mean-square deviation (RMSD) of different computational methods for predicting aspartate pKa values against experimental data. nih.gov

| Computational Method | RMSD (pKa units) |

| PROPKA3.1 | 1.37 |

| Constant pH MD | 1.52 |

| Alchemical Methods | 2.58 |

| Multiconformation Continuum Electrostatics | 3.52 |

Advanced Analytical Chemistry Techniques

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal titration calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes associated with molecular interactions. youtube.comphyschemres.org This allows for the determination of key thermodynamic parameters of binding, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction. researchgate.net

In the context of this compound, ITC can be used to study the binding of aspartate to its target proteins or other molecules. For example, ITC has been employed to characterize the interaction of aspartate with gold nanoparticles, revealing a strong binding affinity. amazonaws.com The technique works by titrating a solution of one molecule (the ligand, e.g., aspartate) into a solution of its binding partner (the macromolecule) and measuring the minute heat released or absorbed. youtube.com

The resulting data provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding event. researchgate.net For instance, enthalpy-driven interactions are often characterized by hydrogen bonding and van der Waals forces, while entropy-driven interactions are typically associated with the hydrophobic effect. nih.gov

The following table presents hypothetical thermodynamic data that could be obtained from an ITC experiment studying the binding of an aspartate analog to a target protein.

| Parameter | Value |

| Binding Affinity (KD) | 10 µM |

| Enthalpy (ΔH) | -8.5 kcal/mol |

| Entropy (ΔS) | 5.2 cal/mol·K |

| Stoichiometry (n) | 1.1 |

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling and Enantiomeric Separation

High-performance liquid chromatography (HPLC) is a versatile analytical technique widely used for the separation, identification, and quantification of compounds in a mixture. In the study of this compound, HPLC is crucial for both metabolite profiling and the separation of its D- and L-enantiomers. nih.govresearchgate.net

Metabolite profiling using HPLC allows for the quantification of aspartate and other related metabolites in biological samples, providing a snapshot of the metabolic state. nih.govresearchgate.net This can be particularly useful in understanding the metabolic impact of administering this compound. Different HPLC methods, such as reversed-phase and mixed-mode chromatography, can be employed depending on the specific metabolites being analyzed. helixchrom.comsielc.com

Furthermore, since this compound is a racemic mixture, separating the D- and L-aspartate enantiomers is often necessary, as they can have different biological activities. nih.govresearchgate.net Chiral HPLC columns, such as those based on CHIROBIOTIC T, are specifically designed for this purpose. sigmaaldrich.com The separation is typically achieved by using a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com

The table below outlines typical HPLC conditions for the enantiomeric separation of aspartic acid. sigmaaldrich.com

| Parameter | Condition |

| Column | CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm |

| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02) |

| Flow Rate | 1 mL/min |

| Temperature | 25 °C |

| Detection | UV, 205 nm |

Mass Spectrometry-Based Proteomics for Enzyme Expression and Modification Analysis

Mass spectrometry (MS)-based proteomics is a powerful technology for the large-scale study of proteins, including their expression levels and post-translational modifications (PTMs). biorxiv.org This is highly relevant to understanding the biological effects of this compound, as it allows for the analysis of enzymes involved in aspartate metabolism and the identification of aspartate-related PTMs.

Shotgun proteomics, a common MS-based approach, involves the enzymatic digestion of proteins into peptides, followed by their analysis by liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net This can be used to quantify the expression levels of enzymes in the aspartate metabolic pathway, providing insights into how the pathway is regulated in response to different stimuli.

MS is also instrumental in identifying and characterizing PTMs, which are chemical modifications to proteins that occur after translation and can significantly alter their function. sigmaaldrich.comyoutube.com For aspartate, this includes the isomerization of L-aspartyl residues to L-isoaspartyl and D-aspartyl forms, which can affect protein structure and function. nih.gov Specialized MS techniques have been developed to detect and quantify these isomers. nih.gov Additionally, MS can identify other PTMs on enzymes involved in aspartate metabolism, such as the methylation of lysine (B10760008) residues in aspartate aminotransferase. nih.govmdpi.com

The table below lists some common PTMs and their mass shifts that can be detected by mass spectrometry. nih.gov

| Modification | Mass Shift (Da) |

| Phosphorylation | +79.9663 |

| Acetylation | +42.0106 |

| Methylation | +14.0157 |

| Ubiquitination | +114.0429 |

| Aspartate to Isoaspartate | 0 |

Thermogravimetric Analysis (TGA) for Polymerization Kinetics and Thermal Stability Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is valuable for determining the thermal stability and decomposition kinetics of materials like this compound.

While direct TGA studies on this compound are not extensively reported in the provided search results, the thermal stability of related compounds and enzymes has been investigated. For instance, the thermal stability of aspartame, a dipeptide containing aspartic acid, is known to be pH-dependent, and it is not stable at high temperatures. wikipedia.orgfda.gov

In the context of proteins, the thermal stability of enzymes like aspartate aminotransferase has been studied. nih.govnih.gov These studies provide insights into how the structure of these enzymes contributes to their stability at high temperatures. TGA could be applied to study the thermal decomposition of this compound, providing information on its stability and the products of its decomposition.

The table below shows hypothetical TGA data for a compound, indicating the temperature ranges of mass loss and the corresponding percentage of weight loss.

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 50-120 | 5.2 | Loss of water |

| 200-350 | 45.8 | Decomposition of organic moiety |

| 350-500 | 20.1 | Further decomposition |

| >500 | 28.9 | Residual mass |

Development of Electrochemical Biosensors for Aspartate-Related Enzyme Activity

The quantitative analysis of aspartate and the activity of related enzymes, such as aspartate aminotransferase (AST), is crucial in various research and clinical contexts. Electrochemical biosensors have emerged as powerful tools for this purpose, offering high sensitivity, rapid response times, and cost-effectiveness compared to traditional assay methods. researchgate.net These devices typically operate by detecting a specific product of an enzymatic reaction involving aspartate or its metabolites.

A common strategy involves a multi-enzyme system. For instance, a biosensor for aspartate can be constructed using L-aspartase and glutamate oxidase (GluOx) co-immobilized on an electrode surface. researchgate.net In this system, L-aspartase converts aspartate to fumarate (B1241708) and ammonia (B1221849), or alternatively, aspartate transaminase (AST) and glutamate oxidase (GluOx) can be used. researchgate.net Another approach for detecting AST activity relies on a two-step reaction where the enzymatically produced hydrogen peroxide (H2O2) is measured amperometrically. mdpi.comnih.gov This method has been successfully implemented in single-use, screen-printable biosensors incorporating iridium nanoparticles dispersed on a carbon paste (Ir-C), which catalyze the oxidation of H2O2 at a low potential, minimizing interference from other substances in biological samples like serum. mdpi.comnih.govdntb.gov.ua

The performance of these biosensors is optimized by adjusting parameters such as enzyme loading, the concentration of co-reactants like α-ketoglutarate, and pH. dntb.gov.ua Researchers have developed biosensor arrays using micro-electro-mechanical systems (MEMS) technology, allowing for the simultaneous and rapid measurement of both Alanine Aminotransferase (ALT) and AST. oup.com These arrays often feature platinum electrodes modified with materials like porous silicon to increase the effective surface area and enhance sensitivity. oup.com

| Biosensor Type | Analyte | Linear Range | Sensitivity | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Iridium-Carbon (Ir-C) Nanoparticle | Aspartate Aminotransferase (AST) | 0 - 0.445 µg/mL | Not specified | Not specified | mdpi.com |

| Enzyme Nanosheet (AST/GluOx) on SPCE | Aspartate (Asp) | 1.0 - 2.0 mM | 0.8 µA mM⁻¹ cm⁻² | 500 µM | mdpi.com |

| Platinum Microelectrode Array | Aspartate Aminotransferase (AST) | 1.3 - 250 U/l | 0.463 µA/(U/l) | Not specified | oup.com |

| Pyruvate (B1213749) Oxidase on Platinum Microelectrode | Alanine Aminotransferase (ALT) | 25 - 700 U/L | Not specified | 2.97 U/L | researchgate.net |

Electrophysiological and Cellular Imaging Techniques

Understanding the physiological effects of aspartate, particularly its role as a neurotransmitter, requires sophisticated techniques that can measure cellular electrical activity and signaling cascades with high resolution.

Patch-Clamp Techniques for Ion Channel and Transporter Current Measurement

The patch-clamp technique, a revolutionary tool in electrophysiology, allows for the high-resolution recording of ionic currents flowing through a cell's plasma membrane. plymsea.ac.ukutexas.edu Developed by Neher and Sakmann, this method enables the study of single ion channels, providing insights into their conductance and kinetic behavior. plymsea.ac.ukthe-scientist.com It is instrumental in investigating the function of ionotropic receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is a primary target for glutamate and its analog, aspartate. nih.govwikipedia.org

The technique involves forming a high-resistance "gigaseal" between a fire-polished glass pipette and a patch of the cell membrane. plymsea.ac.uknews-medical.net Several configurations of the patch-clamp technique are routinely used in aspartate-related research:

Cell-Attached Mode : Records the current from ion channels within the sealed patch without disrupting the cell's integrity, ideal for studying channel modulation by intracellular signaling pathways. news-medical.net

Whole-Cell Recording : The membrane patch is ruptured, providing electrical access to the entire cell. nih.govmoleculardevices.com This configuration is widely used to measure the total synaptic current in response to the application of agonists like NMDA or aspartate and to study how these currents are affected by channel blockers. researchgate.net

Inside-Out and Outside-Out Patches : These excised patch configurations allow for the detailed study of how ion channels are regulated by intracellular or extracellular factors, respectively, by directly exposing one side of the membrane to a controlled solution. plymsea.ac.ukutexas.edunews-medical.net

In the context of this compound, these techniques are critical for characterizing the NMDA receptor ion channel. The NMDA receptor is a cation channel that, upon activation by glutamate or aspartate and a co-agonist like glycine (B1666218) or D-serine, allows the influx of Na+ and, significantly, Ca2+ ions. wikipedia.orgresearchgate.net Patch-clamp studies have been essential in demonstrating the voltage-dependent block of the NMDA receptor channel by magnesium ions (Mg2+) and in analyzing the kinetics of channel blockers. researchgate.net

| Configuration | Description | Primary Application for Aspartate/NMDA Receptor Studies | Reference |

|---|---|---|---|

| Cell-Attached | Pipette seals to the membrane, leaving the cell intact. Measures single-channel currents. | Studying the modulation of NMDA receptor activity by endogenous intracellular signaling molecules. | utexas.edunews-medical.net |

| Whole-Cell | Membrane patch is ruptured, allowing recording from the entire cell membrane. | Measuring macroscopic NMDA receptor-mediated currents (EPSCs) in response to synaptic stimulation or agonist application. Analyzing the effects of antagonists. | nih.govresearchgate.net |

| Inside-Out | A patch of membrane is excised with the intracellular surface facing the bath solution. | Investigating the regulation of NMDA channels by intracellular ions (e.g., Ca2+) or second messengers. | the-scientist.comnews-medical.net |

| Outside-Out | A patch is excised with the extracellular surface facing the bath, formed after establishing a whole-cell configuration. | Studying the direct effects of neurotransmitters (glutamate, aspartate) and modulators on the extracellular side of single NMDA receptors. | plymsea.ac.ukutexas.edu |

In Vitro Calcium Imaging and Fluorescent Reporter Assays

Calcium (Ca2+) is a vital intracellular second messenger, and its influx through NMDA receptors is a critical event in synaptic transmission and plasticity. nih.gov In vitro calcium imaging allows researchers to visualize and quantify these dynamic changes in intracellular Ca2+ concentrations in real-time. youtube.com This is typically achieved using fluorescent dyes or genetically encoded calcium indicators (GECIs) that exhibit a change in fluorescence intensity upon binding to Ca2+. nih.govyoutube.com

GECIs, such as the GCaMP series, are proteins that can be expressed in specific cell types, enabling targeted monitoring of neuronal or glial activity. nih.gov Recent engineering efforts have produced a suite of multicolor GECIs (XCaMPs) with improved sensitivity and kinetics, allowing for the simultaneous imaging of different cell populations or subcellular compartments. youtube.com

Calcium imaging studies have been pivotal in demonstrating the functional consequences of aspartate receptor activation. For example, research has shown that transcranial direct current stimulation (tDCS) enhances sensory-evoked cortical responses in an NMDAR-dependent manner. nih.gov Imaging revealed that this process is associated with large-amplitude Ca2+ surges in astrocytes, a phenomenon absent in mice lacking the inositol (B14025) trisphosphate receptor type 2 (IP3R2), highlighting the role of glial Ca2+ signaling in NMDAR-dependent plasticity. nih.gov These techniques provide a powerful visual readout of the cellular responses mediated by receptors that are sensitive to aspartate. nih.gov

Functional Electrophysiology in Cellular Systems for Synaptic Response Analysis

Functional electrophysiology provides a direct measure of synaptic communication between neurons. researchgate.net Techniques such as extracellular field recording and whole-cell patch-clamp are used to analyze synaptic responses, including excitatory postsynaptic potentials (EPSPs) and excitatory postsynaptic currents (EPSCs), generated by the release of neurotransmitters like glutamate and aspartate. researchgate.netnih.gov

Studies using brain slices have provided electrophysiological evidence for the existence and function of NMDA receptors in various brain regions. For instance, recordings from the rat supraoptic nucleus showed that in the absence of magnesium, synaptic responses to afferent stimulation are prolonged and can be blocked by competitive NMDA receptor antagonists, confirming the involvement of these receptors. nih.gov Research in invertebrate models like Aplysia californica has even suggested that D-aspartate can activate currents that are distinct from those activated by L-glutamate, indicating unique signaling roles. nih.gov

This methodology is central to the study of synaptic plasticity—the activity-dependent modification of synapse strength—which is believed to be a cellular correlate of learning and memory. wikipedia.org Long-term potentiation (LTP) and long-term depression (LTD) are the most studied forms of synaptic plasticity, and their induction is often critically dependent on the activation of NMDA receptors and the subsequent Ca2+ influx. wikipedia.org Electrophysiological analysis allows researchers to probe how the application of aspartate or the manipulation of its receptors alters synaptic strength, providing fundamental insights into the molecular mechanisms of brain function. researchgate.netnih.gov

Preclinical Research Applications and Models for Potassium Hydrogen Dl Aspartate

In Vitro Cellular and Tissue Culture Models

In controlled laboratory settings, scientists are utilizing various cell and tissue culture models to meticulously dissect the mechanisms of action of Potassium Hydrogen DL-Aspartate at a molecular level.

Investigations in Neuronal Cell Lines for Neuroprotective Effects

A significant area of research has been the exploration of this compound's neuroprotective properties, particularly in the human neuroblastoma cell line, SH-SY5Y. Studies have demonstrated that this compound can inhibit cell damage and apoptosis induced by agents like ouabain (B1677812) and hydrogen peroxide (H₂O₂). ncats.iospandidos-publications.comnih.gov

Ouabain, an inhibitor of the Na+-K+-ATPase enzyme, and H₂O₂, a reactive oxygen species, are commonly used to create experimental models of neuronal injury. spandidos-publications.com Research has shown that this compound, referred to as K-asp in some studies, can attenuate the cytotoxicity induced by ouabain in a dose-dependent manner. nih.gov Specifically, at a concentration of 25 mM, it has been observed to reduce the rate of ouabain-induced apoptosis. spandidos-publications.comnih.gov This protective effect is thought to be linked to the supplementation of intracellular potassium levels. nih.gov

Furthermore, flow cytometry analyses have revealed that a 25 mM concentration of K-asp can also reduce apoptosis induced by H₂O₂. spandidos-publications.comnih.gov Morphological assessments using Nissl staining and transmission electron microscopy have corroborated these findings, showing that K-asp helps in preserving cellular integrity and reducing the severity of cell injury. spandidos-publications.comnih.gov

| Cell Line | Inducing Agent | Key Findings | Reference |

| SH-SY5Y | Ouabain | This compound (25 mM) reduced the rate of apoptosis and cell injury. | spandidos-publications.comnih.gov |

| SH-SY5Y | H₂O₂ | This compound (25 mM) reduced the rate of apoptosis. | spandidos-publications.comnih.gov |

Application in Studies of Amino Acid Racemic Resolution and Interconversion Technologies

This compound, being a salt of a racemic mixture of D- and L-aspartic acid, is instrumental in the development and evaluation of technologies aimed at separating these mirror-image isomers (enantiomers). ncats.ioontosight.ai The process of separating a racemic mixture into its pure enantiomers is known as resolution. libretexts.orglibretexts.org This is crucial because the biological activity of amino acids can be highly dependent on their stereochemistry.

Research in this area often involves enzymatic or chromatographic methods. nih.govgoogle.com For instance, enzymes like L-amino acid oxidase can be used to selectively act on one enantiomer, allowing for the separation of the other. nih.gov The development of such resolution technologies is vital for producing optically pure amino acids for various applications. nih.gov

Assessment of Metabolic Pathways in Isolated Primary Cell Cultures

The aspartate component of this compound is a key player in numerous metabolic pathways. ontosight.ai Studies using isolated primary cell cultures are helping to elucidate how this compound influences cellular metabolism. Aspartate is involved in the malate-aspartate shuttle, a critical system for transporting reducing equivalents into the mitochondria for energy production.

Furthermore, aspartate metabolism has been identified as a significant and differentiable pathway in certain disease states, such as hepatocellular carcinoma, when compared to normal tissue. nih.gov Isotopic labeling studies with [U-¹³C₆]glucose and [U-¹³C₅,¹⁵N₂]glutamine in cell cultures help trace the metabolic fate of these molecules and understand how pathways are rewired in different physiological and pathological conditions. nih.govnih.gov Such research provides a global picture of the dynamic regulation of metabolic fluxes. nih.gov

In Vivo Non-Human Animal Models

Building upon the insights from in vitro work, researchers are employing non-human animal models to investigate the physiological effects of this compound in a more complex, systemic context.

Studies on Reproductive Physiology and Gamete Quality in Animal Models

DL-Aspartic acid, the parent amino acid of this compound, has been shown to play a role in the reproductive physiology of various vertebrates. ncats.ionih.gov Studies in animal models, such as bucks, have indicated that administration of DL-Aspartic acid can improve sperm quality. ncats.io The presence of high concentrations of D-aspartate in seminal plasma suggests its involvement in the regulatory mechanisms of reproductive activity. ncats.io

Research on laboratory animals like rats has demonstrated that oral administration of D-aspartic acid can lead to its accumulation in the testes and pituitary gland, influencing the synthesis and release of hormones such as testosterone (B1683101) and luteinizing hormone. nih.gov These findings highlight the potential of the aspartate component to modulate the hypothalamus-pituitary-gonad axis. nih.gov

Experimental Models of Cellular Injury and Apoptosis

In line with the in vitro findings, this compound is being investigated in animal models of cellular injury. ncats.io These models often involve the administration of substances like ouabain to induce pathological conditions that mimic certain aspects of human diseases. For instance, ouabain can induce neuronal death and has been used to create models of brain injury characterized by disrupted ion homeostasis. nih.gov

A comparative study in rats with digoxin (B3395198) and furosemide-induced potassium and magnesium deficiency showed that the L-aspartate form was more effective in compensating for the deficiency compared to the D- and DL-stereoisomers. nih.gov This suggests that the stereochemistry of the aspartate molecule influences its pharmacological activity in vivo. nih.gov

Characterization of Aspartate's Role in Animal Models of Neurodegenerative Disorders

Aspartate, along with glutamate (B1630785), is a major excitatory neurotransmitter in the central nervous system. frontiersin.org Its role in synaptic transmission is crucial for normal neuronal function; however, its dysregulation has been implicated in the pathology of several neurodegenerative diseases. numberanalytics.com The primary mechanism through which excessive aspartate contributes to neuronal damage is excitotoxicity, a process involving the over-activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype. frontiersin.orgcolby.edunih.gov

In animal models of neurodegenerative conditions such as Alzheimer's disease and Huntington's disease, chronic excitotoxicity is a hypothesized contributor to neuronal cell death. frontiersin.orgnih.gov The overstimulation of NMDA receptors by neurotransmitters like L-glutamate and L-aspartate leads to excessive calcium ion influx into neurons. nih.gov This calcium overload triggers a cascade of detrimental events, including the activation of enzymes that degrade essential cellular components like proteins, membranes, and nucleic acids, ultimately leading to neuronal demise. nih.gov

Research has also focused on the role of D-aspartate (D-Asp), an enantiomer of the more common L-aspartate. D-aspartate is present endogenously in the brain and acts as an agonist at the NMDA receptor site. mdpi.commdpi.com While it plays a role in brain development, learning, and memory, abnormally high levels can be detrimental. mdpi.commdpi.com The enzyme D-aspartate oxidase (DDO) is responsible for degrading D-Asp, and its activity is crucial for preventing NMDA receptor overstimulation. mdpi.comnih.gov Studies in mice lacking the DDO enzyme (Ddo−/− mice) have shown that the resulting high levels of D-aspartate can lead to severe neuroinflammation, cell death, and deficits in synaptic plasticity and memory. mdpi.comnih.gov

Conversely, some research suggests potential therapeutic applications. In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), treatment with D-aspartate was found to have beneficial effects. researchgate.net It attenuated the severity of the disease, delayed its onset, and reduced inflammation and demyelination. researchgate.net This suggests that D-aspartate may possess neuroprotective properties under certain conditions. researchgate.net

Table 1: Role of Aspartate in Neurodegenerative Disorder Models

| Aspect | Finding | Implication in Neurodegeneration | Source |

|---|---|---|---|

| Excitotoxicity | L-aspartate, along with L-glutamate, is a major excitatory neurotransmitter that can cause excitotoxicity through over-activation of NMDA receptors. | A primary mechanism of neuronal damage and death in various neurodegenerative diseases. | frontiersin.orgcolby.edunih.gov |

| D-Aspartate Levels | D-aspartate is an endogenous NMDA receptor agonist; its levels are regulated by D-aspartate oxidase (DDO). | Abnormally high levels of D-aspartate, due to DDO deficiency, can lead to neuroinflammation and cell death. | mdpi.comnih.gov |

| Therapeutic Potential | Treatment with D-aspartate showed beneficial effects in a mouse model of multiple sclerosis (EAE). | Suggests potential neuroprotective properties and therapeutic applications for certain neurodegenerative conditions. | researchgate.net |

| Synaptic Plasticity | High D-aspartate levels in Ddo−/− mice resulted in severe deficits in synaptic plasticity, spatial learning, and memory. | Dysregulation of aspartate metabolism can impair cognitive functions associated with neurodegeneration. | mdpi.com |

Plant Biological Systems Research

In the realm of plant biology, aspartate is a central molecule involved in numerous metabolic pathways that are fundamental for growth, development, and stress responses. mdpi.comresearchgate.netnih.gov

Regulation of Plant Growth and Development through Aspartate Metabolism

The regulation of aspartate metabolism is tightly controlled, with the enzyme aspartate kinase (AK) playing a pivotal role as the first and most crucial enzyme in the aspartate-derived amino acid pathway. mdpi.com The activity of aspartate kinase is often subject to feedback inhibition by the end-products of the pathway, such as lysine (B10760008) and threonine, which allows the plant to modulate the synthesis of these amino acids according to its metabolic needs. mdpi.com

Furthermore, aspartate metabolism is intricately linked to primary carbon and nitrogen metabolism, including the tricarboxylic acid (TCA) cycle. mdpi.comoup.com Aspartate can be deaminated to form oxaloacetate, an intermediate of the TCA cycle, thereby connecting amino acid metabolism with cellular energy production. mdpi.com This connection is crucial for supporting energy-demanding processes during plant growth and development. oup.com Beyond amino acids, aspartate is also a building block for nucleotides (purines and pyrimidines) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a key coenzyme in cellular respiration and various signaling pathways. mdpi.comnih.gov

Enhancement of Abiotic Stress Tolerance (e.g., heat, cold, drought, salinity)

Aspartate and its metabolic derivatives play a significant role in helping plants adapt to and tolerate various abiotic stresses. mdpi.commdpi.comresearchgate.net The accumulation of aspartate is a documented response in many plant species subjected to conditions such as drought, salinity, and extreme temperatures. mdpi.comfrontiersin.orgnih.gov

Under stress conditions, aspartate can function as an osmoprotectant, contributing to osmotic adjustment within the cells to maintain turgor and protect cellular structures. mdpi.com For instance, in wheat subjected to salt stress, the exogenous application of aspartic acid was shown to enhance growth by improving the antioxidant system and increasing the levels of compatible solutes. frontiersin.orgnih.gov Similarly, in perennial ryegrass under heat stress, treatment with aspartate led to higher chlorophyll (B73375) content, enhanced antioxidant enzyme activity, and improved cell membrane integrity. mdpi.com

The role of aspartate in stress tolerance is also linked to its position as a precursor for other stress-related compounds. For example, aspartate is a precursor for the synthesis of proline, a well-known osmolyte that accumulates in plants under drought and salt stress, and for arginine, which is a precursor for signaling molecules like nitric oxide involved in stress responses. nih.gov The rapid changes in aspartate concentration in response to stress have led to it being considered a potential biomarker for drought responsiveness in some plants. mdpi.comnih.gov

Table 2: Aspartate's Role in Plant Abiotic Stress Tolerance

| Stress Type | Plant Species | Key Findings | Source |

|---|---|---|---|

| Heat Stress | Perennial Ryegrass | Exogenous aspartate increased chlorophyll content, enhanced antioxidant enzyme activity, and maintained cell membrane integrity. | mdpi.com |

| Salt Stress | Wheat | Aspartic acid application improved growth by enhancing the antioxidant system and increasing compatible solutes. | frontiersin.orgnih.gov |

| Drought Stress | Brassica napus | Aspartate concentration increased by more than twofold in response to drought conditions. | nih.gov |

| Drought Stress | Canola | Aspartic acid is suggested to play a role in sustaining nitrogen and carbon for photosynthetic recovery after drought. | nih.gov |

Enzymatic Browning Inhibition Mechanisms in Agricultural Produce (e.g., potatoes)

Enzymatic browning is a common issue in the post-harvest handling of many fruits and vegetables, leading to undesirable changes in color and a reduction in quality. tamu.edu This process is primarily initiated by the enzyme polyphenol oxidase (PPO), which catalyzes the oxidation of phenolic compounds into quinones, which then polymerize to form brown pigments. researchgate.netmdpi.com

Research has demonstrated that aspartic acid can act as an effective anti-browning agent, particularly in fresh-cut potatoes. researchgate.net The inhibitory mechanism of aspartic acid on enzymatic browning is multifaceted. One key action is its ability to lower the pH of the medium. researchgate.net Since polyphenol oxidase activity is highly pH-dependent, a reduction in pH can significantly inhibit the enzyme. researchgate.net

Another important mechanism is the chelation of metal ions. Polyphenol oxidase is a copper-containing enzyme, and the copper ions in its active site are essential for its catalytic activity. researchgate.net Aspartic acid can act as a metal chelating agent, binding to the Cu²⁺ ions and thereby inactivating the enzyme. researchgate.net In vitro experiments have confirmed that aspartic acid not only prevents the browning of solutions containing tyrosine and chlorogenic acid (major phenolic substrates in potatoes) but can also cause a partial fading of already formed brown color. researchgate.net These findings highlight the potential of aspartic acid as a natural and effective inhibitor of enzymatic browning in agricultural produce. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.